molecular formula C2H6O2S B3055736 Methyl methanesulfinate CAS No. 666-15-9

Methyl methanesulfinate

Cat. No.: B3055736
CAS No.: 666-15-9
M. Wt: 94.14 g/mol
InChI Key: UJXJECMZMLSTEB-UHFFFAOYSA-N
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Description

Methyl methanesulfinate is an organosulfur compound with the molecular formula CH3SO2CH3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methanesulfinate can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3SO2Cl+CH3OHCH3SO2CH3 \text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_3 CH3​SO2​Cl+CH3​OH→CH3​SO2​CH3​

Properties

IUPAC Name

methyl methanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S/c1-4-5(2)3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXJECMZMLSTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317151
Record name methyl methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-15-9
Record name NSC311946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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